Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-
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Overview
Description
Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- is a chemical compound characterized by the presence of two pyrazole rings substituted with trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- typically involves the reaction of pyrazole derivatives with trimethylsilylating agents. Common reagents used in the synthesis include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to the production of Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups, such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide.
Pyrazole derivatives: Other pyrazole-based compounds with different substituents.
Uniqueness
Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- is unique due to the combination of its trimethylsilyl and pyrazole moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
161227-60-7 |
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Molecular Formula |
C19H34N4O3Si2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
bis[2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C19H34N4O3Si2/c1-27(2,3)13-11-25-15-22-17(7-9-20-22)19(24)18-8-10-21-23(18)16-26-12-14-28(4,5)6/h7-10H,11-16H2,1-6H3 |
InChI Key |
FBYSZCWDFVQJFK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC=N1)C(=O)C2=CC=NN2COCC[Si](C)(C)C |
Origin of Product |
United States |
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